![molecular formula C9H13NOS B1478310 (4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol CAS No. 2097945-74-7](/img/structure/B1478310.png)
(4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol
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Overview
Description
The compound “(4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “(4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol”, can be achieved through various synthetic strategies . One approach involves the construction of the ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “(4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contributes to the aromaticity of the molecule .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer properties. For instance, derivatives of thiophene have been evaluated against human ovarian cancer cells (SKOV-3) and human pancreatic cancer cells (PANC-1), showing cytotoxicity .
Chemosensor Development
Thiophene derivatives have been explored for their selectivity with various metal ions, which is crucial for chemosensor development. The selectivity helps in detecting specific ions in complex mixtures .
Antitumor Properties
Similar compounds have shown antitumor activity against human malignant melanoma cells (A375), suggesting that (4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol could also be researched for such applications .
Therapeutic Applications
Thiophene is known to possess a wide range of therapeutic properties, making it a candidate for drug development in various disease scenarios .
Material Science
Conjugated copolymers based on thiophene have been used in high-contrast electrochromic devices, indicating potential applications in material science and technology .
Drug Discovery
The pyrrolidine scaffold is versatile in drug discovery, with various substituents showing different levels of antibacterial activity. This suggests that (4-(Thiophen-2-yl)pyrrolidin-3-yl)methanol could be modified to enhance its pharmacological profile .
properties
IUPAC Name |
(4-thiophen-2-ylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-7-4-10-5-8(7)9-2-1-3-12-9/h1-3,7-8,10-11H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFJOBSQWRQRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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